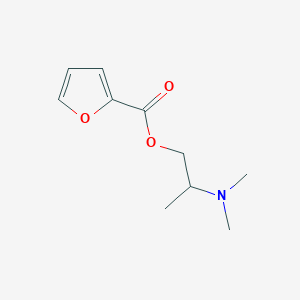
2-(Dimethylamino)propyl furan-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)propyl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)propyl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with 2-(Dimethylamino)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.
化学反应分析
Types of Reactions
2-(Dimethylamino)propyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-(Dimethylamino)propyl furan-2-carbinol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学研究应用
2-(Dimethylamino)propyl furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Dimethylamino)propyl furan-2-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
Furan-2-carboxylic acid: A simpler derivative with similar reactivity but lacking the dimethylamino group.
2-(Dimethylamino)ethyl furan-2-carboxylate: A closely related compound with a different alkyl chain length.
Uniqueness
2-(Dimethylamino)propyl furan-2-carboxylate is unique due to the presence of both the dimethylamino group and the furan ring, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications.
生物活性
2-(Dimethylamino)propyl furan-2-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, including its antibacterial, antifungal, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound this compound features a furan ring, which is known for its reactivity and biological significance. Its structure can be represented as follows:
Where:
- C : Carbon
- H : Hydrogen
- N : Nitrogen
- O : Oxygen
Antimicrobial Activity
Recent studies have demonstrated that compounds containing furan moieties exhibit significant antimicrobial properties. For instance, the antibacterial activity of various furan derivatives has been tested against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 0.0048 mg/mL |
| S. aureus | 0.0098 mg/mL | |
| C. albicans | 0.039 mg/mL |
These results indicate that this compound exhibits potent antibacterial activity, particularly against E. coli and S. aureus, which are common pathogens associated with infections.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains. The effectiveness of this compound can be compared with other known antifungal agents.
Table 2: Antifungal Activity
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | C. albicans | 0.039 mg/mL |
| F. oxysporum | 0.056 mg/mL |
The data suggest that this compound could serve as a potential antifungal agent, especially in treating infections caused by Candida species.
Anticancer Potential
The anticancer potential of furan derivatives has also been explored in various studies. Compounds similar to this compound have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on the effects of furan derivatives on cancer cell lines reported that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7). The IC50 values ranged from low to moderate concentrations, indicating promising anticancer activity.
The biological activity of this compound is believed to be linked to its ability to interact with cellular pathways involved in inflammation and cell growth regulation. The presence of the dimethylamino group may enhance its solubility and bioavailability, contributing to its overall efficacy.
属性
CAS 编号 |
339261-32-4 |
|---|---|
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC 名称 |
2-(dimethylamino)propyl furan-2-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-8(11(2)3)7-14-10(12)9-5-4-6-13-9/h4-6,8H,7H2,1-3H3 |
InChI 键 |
VOGIDNHCSGGDEL-UHFFFAOYSA-N |
规范 SMILES |
CC(COC(=O)C1=CC=CO1)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















